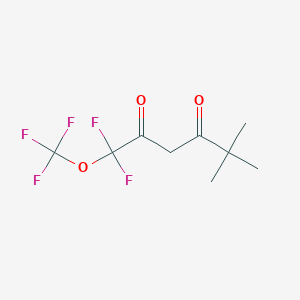
1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione is a fluorinated organic compound with the molecular formula C8H11F3O2 It is a 1,3-diketone, which means it contains two carbonyl groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pivaloyltrifluoroacetone with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, crystallization, and purification to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1-Difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione include:
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 1,1,1-Trifluoro-2,4-hexanedione
- 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorine atoms and the trifluoromethoxy group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61894-06-2 |
|---|---|
Molecular Formula |
C9H11F5O3 |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1,1-difluoro-5,5-dimethyl-1-(trifluoromethoxy)hexane-2,4-dione |
InChI |
InChI=1S/C9H11F5O3/c1-7(2,3)5(15)4-6(16)8(10,11)17-9(12,13)14/h4H2,1-3H3 |
InChI Key |
MMQBZJXQJGQEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















